

Spectroscopic Profile of 3-(Isopropylamino)propan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Isopropylamino)propan-1-ol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Isopropylamino)propan-1-ol**. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages predicted spectroscopic information and data from structurally analogous molecules to provide a detailed analysis. This document outlines the expected characteristics in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standard experimental protocols for acquiring such data are also detailed. All quantitative information is summarized in structured tables for clarity, and a logical workflow for spectroscopic analysis is presented using a Graphviz diagram.

Introduction

3-(Isopropylamino)propan-1-ol is a secondary amino alcohol with potential applications in pharmaceutical synthesis and as a building block in organic chemistry. Its structure comprises a propanol backbone with an isopropylamino substituent at the 3-position. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications. This guide serves as a reference for the expected spectroscopic signatures of this molecule.

Predicted and Analogous Spectroscopic Data

The following sections present the predicted spectroscopic data for **3-(Isopropylamino)propan-1-ol**, supplemented with data from structurally similar compounds where direct predictions are not available.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **3-(Isopropylamino)propan-1-ol** is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-(Isopropylamino)propan-1-ol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6 - 3.8	Triplet	2H	-CH ₂ -OH (a)
~2.7 - 2.9	Triplet	2H	-CH ₂ -NH- (c)
~2.6 - 2.8	Septet	1H	-CH-(CH ₃) ₂ (d)
~1.6 - 1.8	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ - (b)
~1.0 - 1.2	Doublet	6H	-CH(CH ₃) ₂ (e)
Broad	Singlet	2H	-OH, -NH

Note: The chemical shifts for the -OH and -NH protons are highly dependent on solvent, concentration, and temperature, and they may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in **3-(Isopropylamino)propan-1-ol**.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-(Isopropylamino)propan-1-ol**

Chemical Shift (ppm)	Assignment
~60 - 65	-CH ₂ -OH (a)
~48 - 52	-CH-(CH ₃) ₂ (d)
~45 - 49	-CH ₂ -NH- (c)
~30 - 35	-CH ₂ -CH ₂ -CH ₂ - (b)
~22 - 25	-CH(CH ₃) ₂ (e)

Infrared (IR) Spectroscopy

The IR spectrum of **3-(Isopropylamino)propan-1-ol** will display characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. The presence of a secondary amine and a primary alcohol will result in specific vibrational modes.

Table 3: Characteristic IR Absorption Bands for **3-(Isopropylamino)propan-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3200 - 3600	Strong, Broad	O-H Stretch	Alcohol
3300 - 3500	Medium, Sharp	N-H Stretch	Secondary Amine
2850 - 3000	Strong	C-H Stretch	Aliphatic
1450 - 1470	Medium	C-H Bend	Aliphatic
1050 - 1150	Strong	C-O Stretch	Primary Alcohol

Mass Spectrometry (MS)

The mass spectrum of **3-(Isopropylamino)propan-1-ol** is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the presence of the hydroxyl and isopropylamino groups.

Table 4: Expected Mass Spectrometry Fragmentation for **3-(Isopropylamino)propan-1-ol**

m/z	Ion	Fragmentation Pathway
117	$[\text{C}_6\text{H}_{15}\text{NO}]^+$	Molecular Ion
102	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
86	$[\text{M} - \text{CH}_2\text{OH}]^+$	Alpha-cleavage with loss of hydroxymethyl radical
72	$[\text{CH}_2=\text{NH}-\text{CH}(\text{CH}_3)_2]^+$	Alpha-cleavage adjacent to the nitrogen
44	$[\text{CH}_2=\text{NH}_2]^+$	Cleavage of the propyl chain

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like **3-(Isopropylamino)propan-1-ol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (-OH and -NH).
- ^1H NMR Acquisition:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Parameters:
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.

- Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Spectrometer: A 75 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Parameters:
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Processing: Fourier transform, phase correct, and reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.
- Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Parameters:
 - Scan Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .

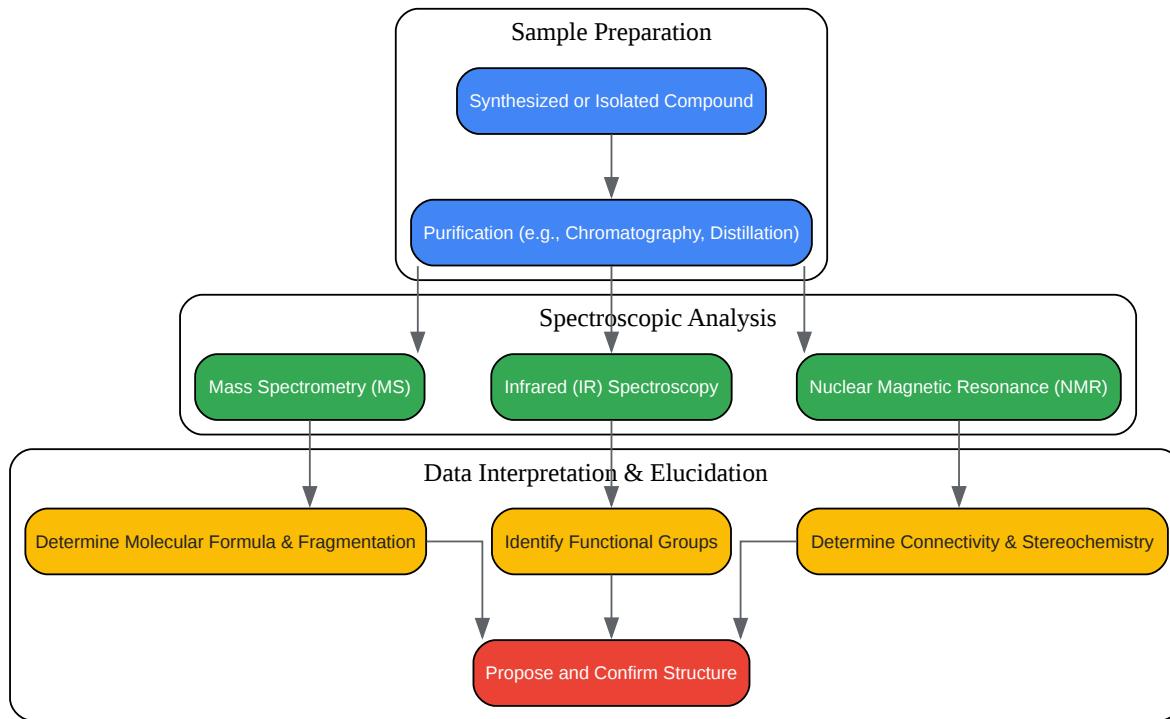
- Number of Scans: 16-32.
- Data Processing: A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, inject a dilute solution into a GC column for separation before introduction into the mass spectrometer.
 - Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.
- Ionization:
 - Electron Ionization (EI): Typically used in GC-MS. A high-energy electron beam (70 eV) is used to ionize the sample, often leading to extensive fragmentation.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which typically produces the protonated molecular ion $[M+H]^+$ with minimal fragmentation.
- Mass Analysis:
 - Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
 - Scan Range: A mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound.



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A logical workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **3-(Isopropylamino)propan-1-ol**. While based on predictions and data from analogous structures, the information presented offers valuable guidance for researchers in identifying and characterizing this compound. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data on a purified sample and compare it with the predictions and general principles outlined in this document.

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